

# Unveiling the Structural Architecture of Methoxy-Substituted Benzothiazol-2-amines: A Crystallographic Perspective

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## Compound of Interest

**Compound Name:** 5,6-dimethoxy-1,3-benzothiazol-2-amine

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the precise crystal structure of **5,6-dimethoxy-1,3-benzothiazol-2-amine** is not publicly available in crystallographic databases, a comprehensive analysis of the closely related isomer, 6-methoxy-1,3-benzothiazol-2-amine, provides significant insights into the molecular geometry, intermolecular interactions, and solid-state packing of this important class of heterocyclic compounds. This technical guide synthesizes the available crystallographic data, details the experimental protocols for its characterization, and presents a generalized experimental workflow, offering a valuable resource for researchers in medicinal chemistry and materials science.

## Crystallographic Data Summary

The crystal structure of 6-methoxy-1,3-benzothiazol-2-amine has been determined by single-crystal X-ray diffraction.<sup>[1][2]</sup> The compound crystallizes in the orthorhombic space group Pbc<sub>a</sub>.<sup>[2]</sup> A summary of the key crystallographic and refinement data is presented in Table 1.

Parameter	Value
Chemical Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> OS
Formula Weight	180.23
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	15.060 (2)
b (Å)	6.6997 (11)
c (Å)	16.649 (3)
V (Å <sup>3</sup> )	1679.8 (5)
Z	8
Temperature (K)	130
Radiation	Mo K $\alpha$
$\mu$ (mm <sup>-1</sup> )	0.33
R-factor	0.033
wR-factor	0.094

Table 1: Crystal Data and Structure Refinement for 6-methoxy-1,3-benzothiazol-2-amine.[1][2]

## Molecular and Supramolecular Structure

The molecule of 6-methoxy-1,3-benzothiazol-2-amine is nearly planar.[1][2] The planarity is a key feature, with the torsion angle of the methoxy group (C4—C5—O1—C8) being only 0.72 (1)°.[1] This planarity facilitates significant intermolecular interactions that dictate the crystal packing.

The supramolecular assembly is dominated by hydrogen bonding.[1][2] Specifically, intermolecular N—H $\cdots$ N hydrogen bonds lead to the formation of centrosymmetric cyclic dimers.[1][2] These dimers are further extended into one-dimensional chains along the b-axis through N—H $\cdots$ O hydrogen bonds.[1][2]

Donor-H...Acceptor	D-H (Å)	H...A (Å)	D...A (Å)	D-H...A (°)
N2—H2B...O1	0.88	2.10	2.9655 (16)	170

Table 2: Hydrogen Bond Geometry for 6-methoxy-1,3-benzothiazol-2-amine.[2]

## Experimental Protocols

### Synthesis of 6-methoxy-1,3-benzothiazol-2-amine

The synthesis of 6-methoxy-1,3-benzothiazol-2-amine is achieved through the reaction of p-anisidine with potassium thiocyanate in the presence of bromine.[1]

#### Procedure:

- A mixture of p-anisidine (3.7 g, 0.03 mol) and potassium thiocyanate (11.6 g, 0.12 mol) in 45 ml of acetic acid is stirred at 20 °C for 10 minutes.[1]
- A solution of bromine (1.5 ml, 0.03 mol) in 20 ml of acetic acid is added dropwise over 20 minutes.[1]
- The reaction mixture is stirred for 21 hours at room temperature.[1]
- The mixture is then poured into 90 ml of cold ammonium hydroxide and extracted with ethyl acetate.[1]
- The organic phase is washed with water, dried, filtered, and the solvent is evaporated.[1]
- The crude product is recrystallized from ethanol to yield the final compound.[1]

### Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent, such as ethanol.

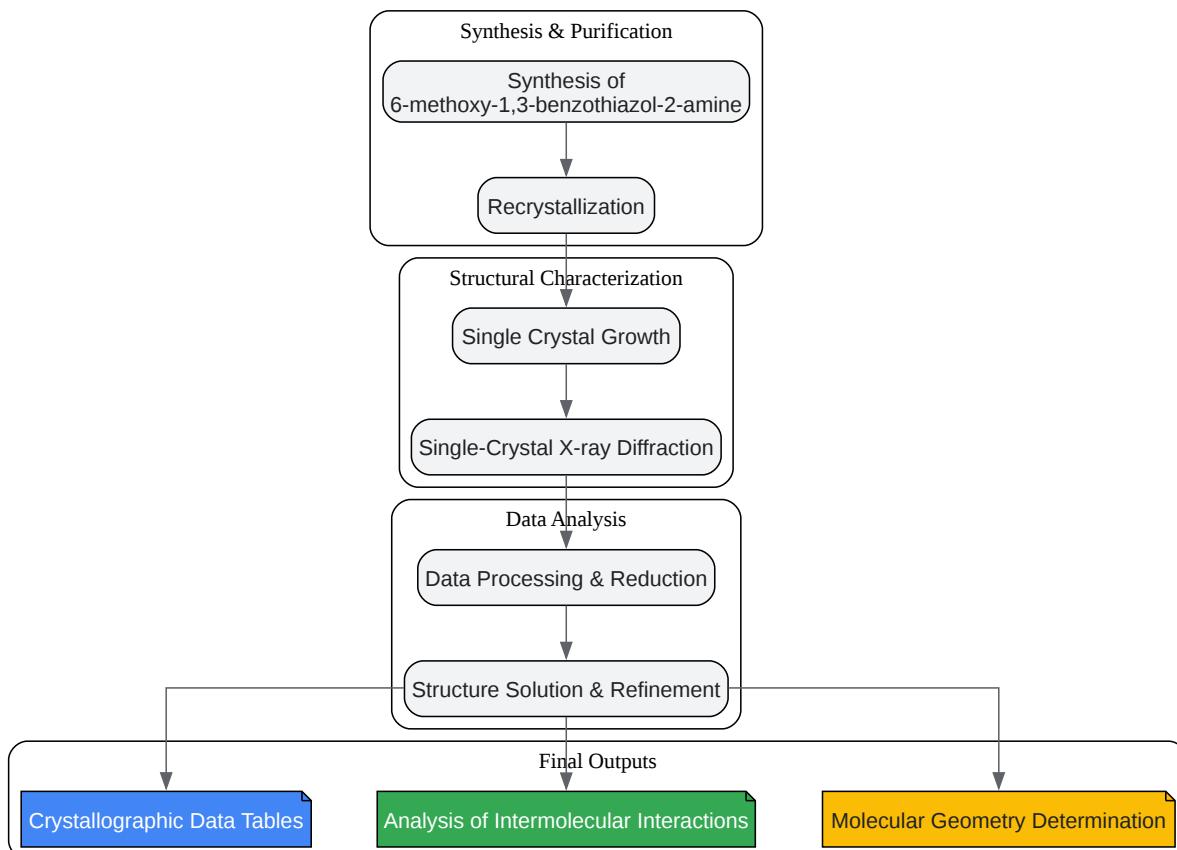
#### Data Collection and Structure Solution:

- A suitable single crystal is mounted on a diffractometer (e.g., Bruker SMART APEX CCD).[1]

- X-ray diffraction data is collected at a low temperature (e.g., 130 K) to minimize thermal vibrations.[1]
- The collected data is processed, including cell refinement and data reduction using software like SAINT.[1]
- An absorption correction is applied (e.g., multi-scan using SADABS).[1]
- The crystal structure is solved using direct methods (e.g., SHELXS97) and refined by full-matrix least-squares on  $F^2$  (e.g., SHELXL97).[1]
- Molecular graphics can be generated using software such as SHELXTL.[1]

## Experimental and Analytical Workflow

The following diagram illustrates the general workflow from synthesis to structural elucidation and analysis for a substituted 2-aminobenzothiazole.

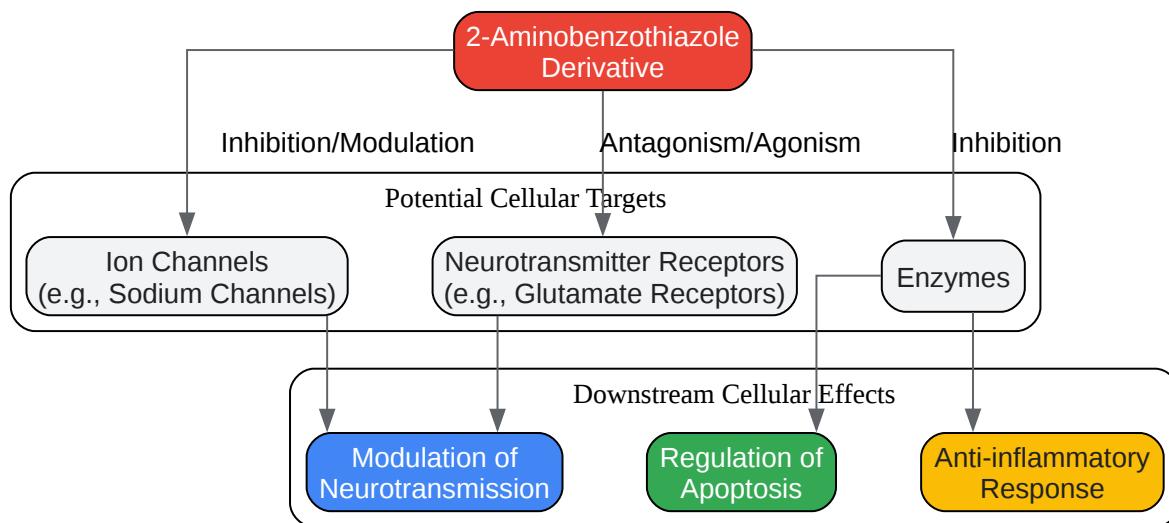


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*General workflow for the synthesis and crystallographic analysis of substituted 2-aminobenzothiazoles.*

## Biological Context and Signaling Pathways

2-Aminobenzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and neuroprotective effects.<sup>[1][2]</sup> While the specific signaling pathways for **5,6-dimethoxy-1,3-benzothiazol-2-amine** are not defined, compounds of this class are known to interact with various biological targets. For instance, Riluzole, a related compound, is known for its neuroprotective effects and its modulation of glutamate neurotransmission.<sup>[1]</sup> A generalized schematic of potential interactions for a 2-aminobenzothiazole derivative is presented below.



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*Hypothetical signaling interactions of a 2-aminobenzothiazole derivative.*

This guide provides a foundational understanding of the crystal structure and experimental considerations for methoxy-substituted 2-aminobenzothiazoles, using the well-characterized 6-methoxy isomer as a prime exemplar. The presented data and protocols offer a solid starting point for further research and development of this versatile class of compounds.

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## References

- 1. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
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